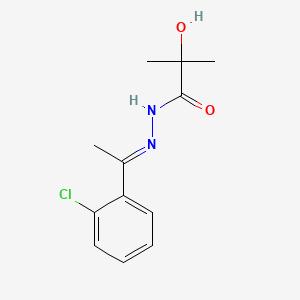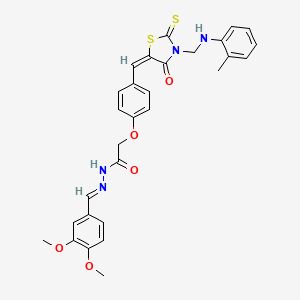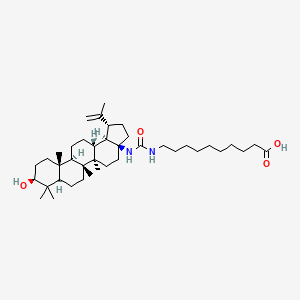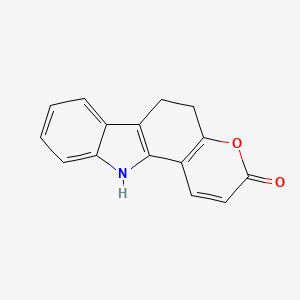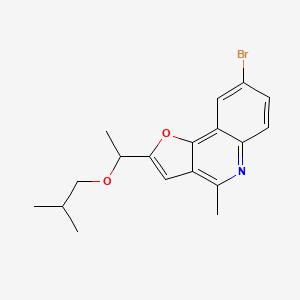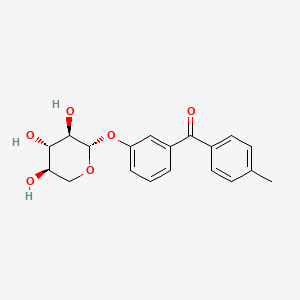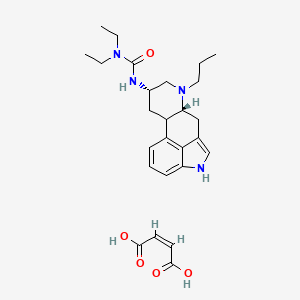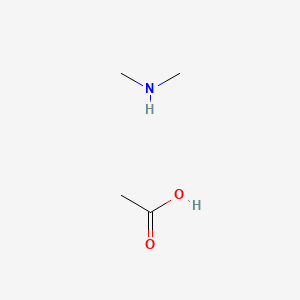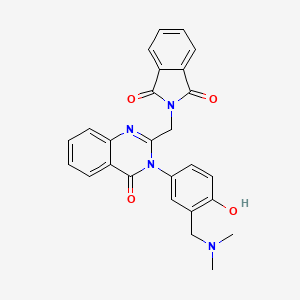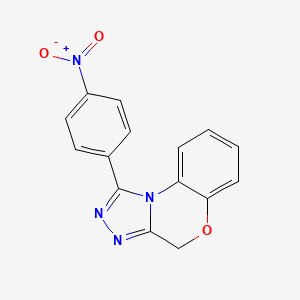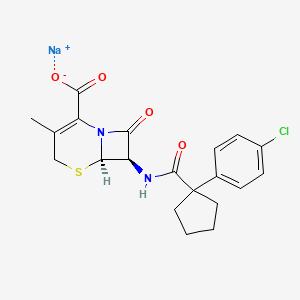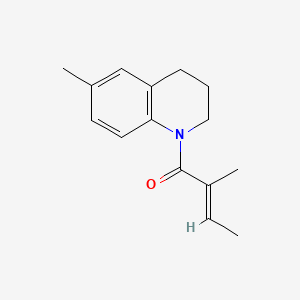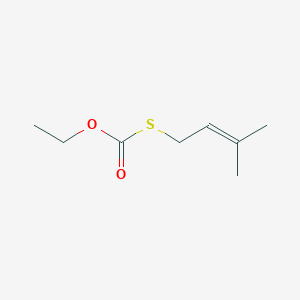
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate: , also known by its FEMA number 4901, is a chemical compound recognized for its unique flavor profile, often described as having roasted meat and coffee notes . This compound is used primarily in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate typically involves the reaction of ethyl chloroformate with 3-methylbut-2-en-1-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted thiocarbonates depending on the nucleophile used.
Scientific Research Applications
O-Ethyl S-(3-methylbut-2-en-1-yl)thiocarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flavoring agent in the study of flavor chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial
Properties
CAS No. |
2097608-89-2 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
ethyl 3-methylbut-2-enylsulfanylformate |
InChI |
InChI=1S/C8H14O2S/c1-4-10-8(9)11-6-5-7(2)3/h5H,4,6H2,1-3H3 |
InChI Key |
QTXBCPMDGBLOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)SCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


